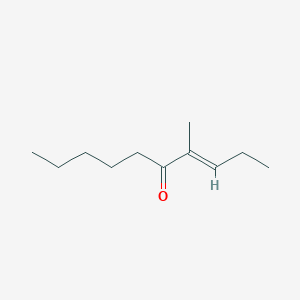

3-Decen-5-one, 4-methyl-, (3E)-

Description

BenchChem offers high-quality 3-Decen-5-one, 4-methyl-, (3E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Decen-5-one, 4-methyl-, (3E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

811412-48-3 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

(E)-4-methyldec-3-en-5-one |

InChI |

InChI=1S/C11H20O/c1-4-6-7-9-11(12)10(3)8-5-2/h8H,4-7,9H2,1-3H3/b10-8+ |

InChI Key |

VPGZKDXGOZRHSB-CSKARUKUSA-N |

Isomeric SMILES |

CCCCCC(=O)/C(=C/CC)/C |

Canonical SMILES |

CCCCCC(=O)C(=CCC)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3e 4 Methyl 3 Decen 5 One and Its Analogues

Catalytic Oxidation Pathways to (3E)-4-Methyl-3-decen-5-one

The oxidation of the precursor alcohol, 4-methyl-3-decen-5-ol (B1237749), is a critical step in the synthesis of (3E)-4-methyl-3-decen-5-one. Research has focused on developing efficient and selective catalytic methods to achieve this transformation.

Metal-Catalyzed Selective Oxidation of 4-Methyl-3-decen-5-ol

The selective oxidation of allylic alcohols, such as 4-methyl-3-decen-5-ol, to the corresponding α,β-unsaturated ketones is a pivotal transformation in organic synthesis. bohrium.com A variety of metal-based catalysts have been investigated to facilitate this conversion to (3E)-4-methyl-3-decen-5-one with high yield and selectivity.

One patented method describes the oxidation of 4-methyl-3-decen-5-ol using an oxygen-containing gas in the presence of a metal catalyst deposited on a nanoparticle support. google.com This heterogeneous catalytic system allows for high yields of 4-methyl-3-decen-5-one. For instance, using a gold-on-ceria (Au/CeO₂) catalyst, a yield of 88% and a selectivity of 96.5% were achieved after 7 hours. google.com The amount of the metal catalyst used is typically between 3% and 40% of the weight of the starting alcohol. google.com

The choice of the catalytic metal and the support material is crucial for the reaction's success. For example, gold supported on a hydroxyapatite (B223615) nanoparticle (Au/HPA) has also been shown to be an effective catalyst for this oxidation. google.com The molar ratio of the alcohol to the catalytic metal can vary widely, from 15:1 to 150,000:1, demonstrating the catalytic nature of the process. google.com

| Catalyst | Support | Yield (%) | Selectivity (%) | Reference |

| Au | CeO₂ | 88 | 96.5 | google.com |

| Au | HPA | - | - | google.com |

| - | Carbon Nanoparticle | 52 | 88 | google.com |

Design and Optimization of Heterogeneous and Homogeneous Catalyst Systems for Decenone Synthesis

The development of both heterogeneous and homogeneous catalyst systems is crucial for the efficient synthesis of decenones and other enones. bohrium.comnih.gov

Homogeneous Catalysis: Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity. premetek.commdpi.com Palladium(II) complexes, such as Pd(TFA)₂ (palladium(II) trifluoroacetate), have been shown to be effective for the selective oxidation of allylic alcohols to enones. bohrium.com A reported procedure involves stirring the allylic alcohol with Pd(TFA)₂ in a mixture of MTBE and water under air. bohrium.com This method has been used to synthesize a variety of enones in moderate to excellent yields. bohrium.com Other homogeneous catalysts for various organic syntheses include complexes of rhodium, iridium, and ruthenium. premetek.com

Heterogeneous Catalysis: Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are advantageous due to their ease of separation and recyclability. nih.gov For the synthesis of (3E)-4-methyl-3-decen-5-one, a method utilizing a metal catalyst on a nanoparticle support has been developed. google.com This approach allows for the preparation of the target molecule in high yield through the selective oxidation of 4-methyl-3-decen-5-ol with an oxygen-containing gas. google.com Supported silver-based catalysts are also used for the gas-phase oxidation of allylic alcohols, typically at elevated temperatures. mdpi.com The support material, such as alumina, titania, or carbon nanotubes, can influence the catalyst's activity and selectivity. mdpi.com Nickel(II) hydroxide (B78521) has also been explored as a reusable heterogeneous catalyst for the oxidation of allylic alcohols using molecular oxygen. researchgate.net

The optimization of these catalyst systems involves fine-tuning reaction parameters such as temperature, solvent, and the specific composition of the catalyst to maximize yield and selectivity. nih.gov

| Catalyst Type | Catalyst Example | Key Features | Reference |

| Homogeneous | Pd(TFA)₂ | High selectivity for allylic alcohols. | bohrium.com |

| Heterogeneous | Au on Nanoparticle Support | Recyclable, high yield for specific decenone synthesis. | google.com |

| Heterogeneous | Ag-based | Used in gas-phase oxidation at high temperatures. | mdpi.com |

| Heterogeneous | Ni(OH)₂ | Reusable, uses molecular oxygen. | researchgate.net |

Green Chemistry Approaches in Decenone Oxidation Methodologies

In recent years, there has been a significant shift towards developing more environmentally friendly or "green" synthetic methods. rsc.orgrsc.orgresearchgate.net For the oxidation of allylic alcohols to enones like decenone, this involves using safer reagents, solvents, and catalytic systems. amazonaws.com

One approach is the use of molecular oxygen from the air as the primary oxidant, which is an economically and environmentally attractive option. researchgate.netrsc.org Water is also being explored as a green solvent. researchgate.net For instance, a water-soluble palladium(II) bathophenanthroline (B157979) complex has been developed as a stable and recyclable catalyst for the aerobic oxidation of a range of alcohols. researchgate.net

Another green strategy is the use of iron(III) nitrate (B79036) nonahydrate in combination with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium chloride. organic-chemistry.org This system catalyzes the aerobic oxidation of allylic alcohols at room temperature and atmospheric pressure, offering a mild and eco-friendly pathway to α,β-unsaturated enones. organic-chemistry.org

Transition-metal-free systems are also being investigated. A method using sodium tert-butoxide (NaOtBu) under an oxygen atmosphere has been shown to be effective for the direct oxidation of allylic alcohols. rsc.org This approach avoids the use of heavy metals, which can be toxic and costly.

| Approach | Catalyst/Reagent System | Key Advantages | Reference |

| Aerobic Oxidation in Water | Water-soluble Pd(II) bathophenanthroline complex | Uses air as oxidant, water as solvent, catalyst is recyclable. | researchgate.net |

| Mild Aerobic Oxidation | Fe(NO₃)₃·9H₂O/TEMPO/NaCl | Eco-friendly, room temperature, atmospheric pressure. | organic-chemistry.org |

| Transition-Metal-Free | NaOtBu/O₂ | Avoids heavy metals. | rsc.org |

| Catalytic Aerobic Oxidation | Platinum(II) tetrasulfophthalocyanine (PtPcS) | Operates at room temperature and pressure in water. | rsc.org |

Chemo- and Stereoselective Synthetic Routes to (3E)-4-Methyl-3-decen-5-one

Achieving specific chemical and spatial arrangements in molecules is a key challenge in organic synthesis. For (3E)-4-methyl-3-decen-5-one and its analogues, this involves controlling both the connectivity of atoms (chemoselectivity) and their three-dimensional orientation (stereoselectivity).

Application of Grignard Reactions and Subsequent Transformations in Decenone Precursor Synthesis

The Grignard reaction is a powerful and versatile tool in organic chemistry for forming carbon-carbon bonds. mnstate.eduorganic-chemistry.org It is instrumental in the synthesis of the precursor alcohol, 4-methyl-3-decen-5-ol, which is then oxidized to (3E)-4-methyl-3-decen-5-one. chemicalbook.comguidechem.com

The synthesis of 4-methyl-3-decen-5-ol is typically achieved through the Grignard reaction of pentylmagnesium bromide with 2-methyl-2-pentenal (B83557). chemicalbook.comguidechem.com In this reaction, the pentyl group from the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. mnstate.eduprepchem.com

A typical procedure involves preparing the Grignard reagent, n-amyl (pentyl) bromide, with magnesium metal in anhydrous ether under a nitrogen atmosphere. prepchem.com Subsequently, a solution of 2-methyl-2-pentenal in ether is added dropwise to the cooled Grignard reagent. prepchem.com After the reaction is complete, an aqueous workup with a saturated ammonium (B1175870) chloride solution yields the crude 4-methyl-3-decen-5-ol, which is then purified by distillation. prepchem.com This method allows for the creation of the specific carbon skeleton required for the target decenone. The subsequent transformation is the oxidation of the resulting secondary alcohol to the ketone, as discussed in the previous sections.

| Reactant 1 | Reactant 2 | Product | Reference |

| Pentylmagnesium bromide | 2-Methyl-2-pentenal | 4-Methyl-3-decen-5-ol | chemicalbook.comprepchem.com |

Enantio- and Diastereoselective Approaches for Chiral Decenone Precursors

While (3E)-4-methyl-3-decen-5-one itself is not chiral, the synthesis of its analogues or precursors with specific stereochemistry requires enantio- and diastereoselective methods. numberanalytics.comnih.gov These approaches aim to control the formation of stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms.

Chiral Pool Synthesis: One strategy is to start with a readily available, enantiomerically pure natural product, a concept known as chiral pool synthesis. wikipedia.orgnih.govuh.edu This approach leverages the existing chirality of the starting material to build more complex chiral molecules. researchgate.net For example, terpenes, amino acids, and sugars are common starting points in the chiral pool. nih.govuh.edu This can be an efficient way to synthesize a target molecule with a desired stereochemistry, provided a suitable starting material can be identified. wikipedia.org

Asymmetric Catalysis: Asymmetric catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer or diastereomer over another. mdpi.comrsc.org For the synthesis of chiral precursors, this could involve the asymmetric reduction of a ketone to a chiral alcohol or the asymmetric addition of a Grignard reagent to an aldehyde. mdpi.com For instance, dynamic kinetic resolution (DKR) combines a lipase (B570770) for enantioselective acylation of an alcohol with a metal catalyst for in-situ racemization of the unreacted alcohol, allowing for the theoretical conversion of a racemic mixture into a single enantiomer of the product. mdpi.com

Diastereoselective Reactions: Diastereoselective reactions are used when a molecule has multiple stereocenters, and the goal is to control the relative stereochemistry between them. numberanalytics.comdocumentsdelivered.com This can be influenced by steric hindrance, electronic effects, and the presence of existing chiral centers in the molecule. numberanalytics.com For example, in the synthesis of complex natural products, ring-closing metathesis of a dienyne compound has been employed as a key step to achieve a diastereoselective total synthesis. nih.gov

These advanced methods provide chemists with the tools to synthesize not just the specific isomer (3E)-4-methyl-3-decen-5-one, but also a wide array of its chiral analogues, which may have unique properties and applications.

Exploration of Novel Reagents and Conditions for Regioselective Decenone Formation

The regioselective synthesis of α,β-unsaturated ketones is paramount to ensure the desired isomer is obtained. For (3E)-4-methyl-3-decen-5-one, traditional methods often rely on the oxidation of the corresponding alcohol, (3E)-4-methyl-3-decen-5-ol. However, modern synthetic chemistry seeks more direct and efficient approaches.

Recent research has explored the use of novel reagents and conditions to achieve high regioselectivity. One notable method involves the palladium-catalyzed anti-Michael-type addition of nucleophiles to activated olefins, which allows for the introduction of a substituent at the α-position of α,β-unsaturated carbonyl compounds, a challenging transformation due to the inherent electronic bias of the enone system. researchgate.net While not directly applied to (3E)-4-methyl-3-decen-5-one, this methodology presents a promising avenue for its regioselective synthesis from different precursors.

Another innovative approach is the use of zinc carbenoid-mediated chain extension of β-dicarbonyl compounds. This method provides access to α,β-unsaturated-γ-keto esters and amides with complete E selectivity. acs.org The reaction proceeds through an intermediate zinc enolate, which is then treated with a halogen and a base. While this method yields γ-keto compounds, modifications could potentially be adapted for the synthesis of δ-keto compounds like the target decenone.

Furthermore, copper-catalyzed reactions have shown significant promise. For instance, Cu-catalyzed highly stereoselective and enantiodivergent syntheses of (Z)- or (E)-β,γ-unsaturated ketones from 1,3-butadienyl silanes have been developed. nih.gov The stereochemical outcome is controlled by the nature of the silyl (B83357) group on the diene. This method offers a high degree of control over the geometry of the double bond, which is crucial for obtaining the desired (3E) isomer.

A one-pot aldehyde-ketone coupling using piperidine (B6355638) and magnesium iodide has been shown to produce anti-aldol products with high selectivity. For unsymmetrical ketones, the addition occurs at the less hindered α-position, offering a regioselective route to functionalized ketones. organic-chemistry.org

The following table summarizes some novel approaches that could be explored for the regioselective synthesis of (3E)-4-methyl-3-decen-5-one and its analogues.

| Method | Reagents/Catalyst | Key Features | Potential Application for Decenone Synthesis |

| Palladium-catalyzed anti-Michael addition | Palladium catalyst, 8-aminoquinolyl directing group | Allows for α-functionalization of α,β-unsaturated carbonyls. researchgate.net | Synthesis of α-substituted decenone analogues. |

| Zinc carbenoid-mediated chain extension | Diethyl zinc, methylene (B1212753) iodide, halogen, base | Forms (E)-α,β-unsaturated-γ-keto esters and amides. acs.org | Potential for adaptation to synthesize δ-keto enones. |

| Copper-catalyzed reaction of butadienyl silanes | Copper catalyst, 1,3-butadienyl silanes | Stereodivergent synthesis of (Z)- or (E)-β,γ-unsaturated ketones. nih.gov | Direct synthesis of the (3E)-isomer of 4-methyl-3-decen-5-one. |

| Aldehyde-ketone coupling | Piperidine, MgI2 | Regioselective anti-aldol addition to unsymmetrical ketones. organic-chemistry.org | Synthesis of precursors to decenone analogues. |

Synthesis of Structurally Related Decenone Analogues and Derivatives

The synthesis of analogues of (3E)-4-methyl-3-decen-5-one is crucial for structure-activity relationship studies and the development of new molecules with tailored properties. This involves strategies for modifying the carbon skeleton and introducing functional groups with stereochemical control.

Strategies for Carbon Chain Extension and Functionalization in Decenone Scaffolds

Several methods are available for extending the carbon chain and functionalizing the decenone scaffold. Organocuprates, also known as Gilman reagents, are particularly effective for 1,4-conjugate addition (Michael addition) to α,β-unsaturated ketones. chemistryscore.comwikipedia.orgmasterorganicchemistry.comchemistrysteps.com This reaction allows for the introduction of an alkyl or aryl group at the β-position of the enone, providing a versatile method for carbon chain extension. For instance, reacting (3E)-4-methyl-3-decen-5-one with a Gilman reagent like lithium dimethylcuprate would introduce a methyl group at the β-carbon.

The Wittig reaction offers another powerful tool for carbon chain extension, specifically for converting the ketone functionality into a double bond. youtube.com This allows for the introduction of a variety of substituents, depending on the choice of the Wittig reagent.

Functionalization of the decenone scaffold can also be achieved through Michael addition of various nucleophiles. masterorganicchemistry.com Enolates, for example, can add to the β-carbon of α,β-unsaturated ketones, forming a new carbon-carbon bond and creating a new enolate that can be further functionalized. masterorganicchemistry.comlibretexts.org This allows for the introduction of a wide range of functional groups.

The following table outlines some strategies for carbon chain extension and functionalization of decenone scaffolds.

| Reaction | Reagent Type | Outcome | Example Application on a Decenone Scaffold |

| Michael Addition | Organocuprates (Gilman Reagents) chemistryscore.comwikipedia.orgmasterorganicchemistry.comchemistrysteps.com | 1,4-conjugate addition of an alkyl or aryl group. | Introduction of a new substituent at the β-position. |

| Wittig Reaction | Phosphonium ylides youtube.com | Conversion of the ketone to an alkene. | Elongation of the carbon chain with a new double bond. |

| Michael Addition | Enolates masterorganicchemistry.comlibretexts.org | Formation of a new C-C bond at the β-position. | Introduction of a variety of functionalized side chains. |

Stereochemical Control in Decenone Derivatization Reactions

Controlling the stereochemistry during the derivatization of decenones is crucial for synthesizing specific stereoisomers. This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and substrate-controlled reactions. numberanalytics.comethz.ch

Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. numberanalytics.comethz.ch For example, a chiral auxiliary could be attached to the decenone scaffold to control the facial selectivity of a subsequent reaction, such as a Michael addition or an aldol (B89426) reaction. After the reaction, the auxiliary is removed to yield the desired stereoisomer.

Asymmetric catalysis, using chiral Lewis acids or organocatalysts, is another powerful approach to achieve stereochemical control. acs.org For instance, a chiral Lewis acid can coordinate to the carbonyl group of the enone, rendering one face of the molecule more susceptible to nucleophilic attack. This has been successfully applied in Diels-Alder reactions and other cycloadditions. wikipedia.org

Substrate-controlled diastereoselective reactions rely on the existing stereocenters in the molecule to influence the stereochemical outcome of a reaction at a new stereocenter. youtube.com In the context of decenone analogues that may already possess chiral centers, these can be used to direct the formation of new stereocenters with a high degree of selectivity.

The following table summarizes approaches for stereochemical control in decenone derivatization.

| Strategy | Key Principle | Example Application |

| Chiral Auxiliaries numberanalytics.comethz.ch | A temporary chiral group directs the stereochemical outcome of a reaction. | Asymmetric alkylation of an enolate derived from a decenone-auxiliary adduct. |

| Asymmetric Catalysis acs.org | A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer or diastereomer. | Enantioselective Michael addition to the decenone scaffold using a chiral organocatalyst. |

| Substrate Control youtube.com | Existing stereocenters in the molecule influence the stereochemistry of new stereocenter formation. | Diastereoselective epoxidation of a decenone analogue containing a chiral center. |

Advanced Spectroscopic and Analytical Characterization of 3e 4 Methyl 3 Decen 5 One

High-Resolution Spectroscopic Techniques for Structure and Isomeric Purity

High-resolution spectroscopy offers a detailed view of the molecular framework and isomeric purity of (3E)-4-Methyl-3-decen-5-one. Techniques such as NMR, mass spectrometry, and vibrational spectroscopy are fundamental in this characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for (3E)-4-Methyl-3-decen-5-one are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides information on the different chemical environments of the protons and carbons.

In the ¹H NMR spectrum, the vinyl proton (=CH-) on the fifth carbon would likely appear as a triplet, coupled to the adjacent methylene (B1212753) group. The methyl group attached to the double bond would present as a singlet or a finely split quartet. The various methylene and methyl groups of the pentyl chain would exhibit complex splitting patterns in the upfield region of the spectrum.

The stereochemistry, specifically the (E)-configuration of the double bond, can be confirmed using two-dimensional (2D) NMR techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment would show spatial correlations between protons that are close to each other. For the (E)-isomer, a cross-peak between the vinyl proton and the protons of the C2 ethyl group would be expected, whereas such a correlation would be absent or weak for the (Z)-isomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (3E)-4-Methyl-3-decen-5-one (Note: These are estimated values and may differ from experimental results.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 | 0.9 (t) | 14.0 |

| C2 | 2.2 (q) | 22.5 |

| C3 | 6.1 (t) | 125.0 |

| C4 | - | 140.0 |

| C4-CH₃ | 1.9 (s) | 20.0 |

| C5 | - | 200.0 (C=O) |

| C6 | 2.5 (t) | 40.0 |

| C7 | 1.6 (sext) | 24.0 |

| C8 | 1.3 (sext) | 31.5 |

| C9 | 1.3 (sext) | 22.6 |

| C10 | 0.9 (t) | 13.9 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. mdpi.combotanyjournals.com The molecular formula for (3E)-4-Methyl-3-decen-5-one is C₁₁H₂₀O, corresponding to a monoisotopic mass of approximately 168.15 Da. uni.lu

In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 168. The fragmentation of α,β-unsaturated ketones is well-characterized. Key fragmentation pathways include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group. This would result in the loss of the pentyl group (C₅H₁₁) to give a fragment at m/z = 97, or the loss of the propenyl group to give a fragment at m/z = 113.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. For this compound, it would lead to the loss of butene (C₄H₈), resulting in a prominent peak.

The analysis of these fragments helps to confirm the connectivity of the molecule. libretexts.orgyoutube.com

Table 2: Expected Mass Spectrometry Fragments for (3E)-4-Methyl-3-decen-5-one

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 168 | [C₁₁H₂₀O]⁺ | Molecular Ion (M⁺) |

| 153 | [M - CH₃]⁺ | Loss of a methyl group |

| 113 | [M - C₄H₉]⁺ | Alpha-cleavage (loss of butyl radical) |

| 97 | [M - C₅H₁₁]⁺ | Alpha-cleavage (loss of pentyl radical) |

| 71 | [C₅H₁₁]⁺ | Pentyl cation from alpha-cleavage |

| 57 | [C₄H₉]⁺ | Butyl cation |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. researchgate.netnih.gov For (3E)-4-Methyl-3-decen-5-one, the key functional groups are the ketone (C=O) and the alkene (C=C).

C=O Stretch: The carbonyl group of the α,β-unsaturated ketone will show a strong absorption band in the FT-IR spectrum, typically in the range of 1650-1685 cm⁻¹. This is at a lower wavenumber compared to a saturated ketone due to the conjugation with the C=C double bond.

C=C Stretch: The carbon-carbon double bond will exhibit a medium intensity absorption band around 1600-1640 cm⁻¹.

C-H Bending: The (E)-configuration of the double bond can be supported by the presence of an out-of-plane C-H bending vibration for the trans-alkene, which typically appears as a strong band around 960-980 cm⁻¹ in the FT-IR spectrum.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region. nih.gov

Raman spectroscopy provides complementary information and is particularly sensitive to the non-polar C=C bond.

Table 3: Characteristic Vibrational Frequencies for (3E)-4-Methyl-3-decen-5-one

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| C=O Stretch | Ketone (conjugated) | 1650-1685 | Strong |

| C=C Stretch | Alkene | 1600-1640 | Medium |

| =C-H Bend (out-of-plane) | trans-Alkene | 960-980 | Strong |

| C-H Stretch | Aliphatic (sp³) | 2850-3000 | Medium-Strong |

| =C-H Stretch | Alkene (sp²) | 3010-3040 | Medium |

X-ray Based Spectroscopic and Diffraction Methods for Solid-State Characterization

While often used for solid materials, X-ray techniques can provide valuable information about the elemental composition and, for crystalline derivatives, the precise three-dimensional structure.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that analyzes the elemental composition and the chemical and electronic state of the atoms within a material. While no specific XPS data for (3E)-4-Methyl-3-decen-5-one is available, a hypothetical analysis would yield peaks corresponding to carbon and oxygen.

High-resolution scans of the C 1s and O 1s regions would provide insight into the chemical bonding. The C 1s spectrum would be deconvoluted into at least three components: C-C/C-H bonds, C=C bonds, and the C=O of the ketone group, each with a distinct binding energy. The O 1s spectrum would show a single major peak corresponding to the carbonyl oxygen, confirming the presence of the ketone functional group.

X-ray Diffraction (XRD) is the primary method for determining the atomic and molecular structure of a crystal. As (3E)-4-Methyl-3-decen-5-one is a liquid at room temperature, XRD analysis would be performed on a suitable crystalline derivative or precursor. guidechem.comchemicalbook.com For instance, if the ketone were converted to a solid derivative like a 2,4-dinitrophenylhydrazone, XRD analysis of the resulting crystal would unambiguously determine its three-dimensional structure. This analysis would confirm the (E)-stereochemistry of the double bond and provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govnih.gov The analysis of precursors in synthesis pathways can also leverage XRD to confirm their structure before subsequent reaction steps. nih.gov

Chromatographic and Separation Methodologies for Complex Mixtures Containing (3E)-4-Methyl-3-decen-5-one

The separation and analysis of (3E)-4-Methyl-3-decen-5-one from synthesis reaction mixtures, natural extracts, or commercial formulations rely heavily on chromatographic techniques. The choice of method is dictated by the analytical objective, whether it be routine quantification, high-sensitivity detection, or the resolution of stereoisomers.

Gas chromatography and high-performance liquid chromatography are powerful tools for the quantitative analysis and purity assessment of α,β-unsaturated ketones like (3E)-4-Methyl-3-decen-5-one. While specific validated methods for this particular compound are not extensively detailed in publicly accessible literature, established methodologies for similar analytes provide a robust framework for its analysis.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for the analysis of volatile and thermally stable compounds such as ketones. libretexts.org For quantitative analysis, GC-FID offers excellent precision and a wide linear range. For qualitative identification and structural elucidation, GC-MS is invaluable, as the mass spectrum provides a molecular fingerprint based on the compound's fragmentation pattern. libretexts.org The analysis of ketones by GC can sometimes be enhanced by derivatization, for instance with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), to improve chromatographic behavior and detection sensitivity. sigmaaldrich.com Headspace GC-MS is another viable technique, particularly for analyzing the compound in solid or liquid matrices by sampling the vapor phase in equilibrium with the sample. alsenvironmental.co.uk

Below is a table representing typical GC conditions that could be adapted for the analysis of (3E)-4-Methyl-3-decen-5-one, based on methods for other unsaturated ketones.

| Parameter | Gas Chromatography (GC) Conditions |

| Column | SLB™-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Detector | Flame Ionization Detector (FID) at 300 °C or Mass Spectrometer (MS) |

| Injection Volume | 1 µL (split or splitless, depending on concentration) |

| Note | For complex matrices, derivatization with agents like PFBHA or dimethyl disulfide may be employed to enhance separation and identification. sigmaaldrich.comresearchgate.net |

High-Performance Liquid Chromatography (HPLC) is a versatile alternative, particularly for less volatile compounds or when derivatization is desired to enhance detectability. Since (3E)-4-Methyl-3-decen-5-one possesses a chromophore (the C=C-C=O system), it can be detected by UV-Vis spectrophotometry. For enhanced sensitivity and specificity, especially in trace analysis, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is common for carbonyl compounds. waters.comauroraprosci.com This reaction yields a highly colored DNPH-hydrazone derivative that can be detected at higher wavelengths (around 360 nm), minimizing interference from other matrix components. waters.comauroraprosci.com Reversed-phase HPLC is the most common mode for this type of analysis.

A representative HPLC method for the analysis of an unsaturated ketone derivative is outlined in the table below.

| Parameter | High-Performance Liquid Chromatography (HPLC) Conditions |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic elution with a mixture of Acetonitrile (ACN) and Water. For example, an isocratic mixture of 65:35 ACN:H₂O. auroraprosci.com |

| Flow Rate | 1.0 mL/min auroraprosci.com |

| Detection | UV-Vis Detector at an appropriate wavelength (e.g., 220-240 nm for the underivatized ketone or ~360 nm for a DNPH derivative). waters.comauroraprosci.com |

| Column Temperature | 30 °C auroraprosci.com |

| Injection Volume | 10-20 µL |

| Note | The use of Ultra-High-Performance Liquid Chromatography (UPLC) can significantly reduce analysis time while maintaining or improving resolution. waters.com |

While (3E)-4-Methyl-3-decen-5-one itself is not chiral, its synthesis may involve chiral precursors or it may be related to chiral analogues where the determination of enantiomeric excess (ee) is critical. For instance, the asymmetric reduction of the ketone could yield a chiral alcohol, or the synthesis could start from a chiral building block. Chiral chromatography is the definitive method for separating enantiomers and quantifying their relative amounts.

The most common approach is to use a chiral stationary phase (CSP) in either HPLC or GC. These phases create a chiral environment where the two enantiomers of a chiral analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times.

For the precursors or analogues of (3E)-4-Methyl-3-decen-5-one, which may be chiral ketones or alcohols, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often highly effective in HPLC. The choice of mobile phase (normal phase, polar organic, or reversed-phase) is crucial for achieving separation. The enantioselective conjugate hydrosilylation of α,β-unsaturated ketones, a reaction that produces chiral ketones, often relies on chiral HPLC for the determination of enantiomeric excess. rsc.org

The table below summarizes typical conditions for the chiral separation of ketones, which would be applicable to the analysis of chiral precursors or analogues of the target compound.

| Parameter | Chiral HPLC Conditions for Ketone Enantiomers |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Daicel Chiralpak series, or cyclodextrin/cyclofructan-based CSPs) |

| Mobile Phase | Typically a mixture of n-Hexane and an alcohol (e.g., Isopropanol or Ethanol) in normal phase mode. The ratio is optimized to achieve resolution (e.g., 90:10 Hexane:IPA). |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV-Vis Detector at a wavelength where the analyte absorbs. |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Note | The elution order of enantiomers can sometimes be reversed by using a CSP with the opposite chirality or by modifying the mobile phase. |

Theoretical and Computational Chemistry Studies of 3e 4 Methyl 3 Decen 5 One

Electronic Structure and Reactivity Predictions

The arrangement of electrons and their energies dictates the chemical behavior of a molecule. Computational methods provide a powerful toolkit to probe these electronic characteristics and predict how a molecule will interact with other chemical species.

Ab Initio and Semi-Empirical Methods for Molecular Properties and Reaction Susceptibility

Ab initio and semi-empirical quantum chemical methods are instrumental in elucidating the molecular properties of compounds like (3E)-4-methyl-3-decen-5-one. Ab initio methods, derived from first principles without experimental parameters, offer high accuracy at a significant computational cost. These calculations can provide precise geometries, vibrational frequencies, and electronic properties. For α,β-unsaturated ketones, these methods can accurately model the electron distribution, highlighting the polarization of the molecule due to the electron-withdrawing nature of the carbonyl group and its conjugation with the carbon-carbon double bond. This results in a partial positive charge on the β-carbon and the carbonyl carbon, making them susceptible to nucleophilic attack.

Semi-empirical methods, which incorporate some experimental data to simplify calculations, provide a computationally less expensive alternative for larger molecules. While less accurate than ab initio methods, they can still offer valuable qualitative and semi-quantitative insights into molecular properties and reactivity. For a molecule of the size of (3E)-4-methyl-3-decen-5-one, semi-empirical methods could be employed to screen for potential reaction pathways and to gain a general understanding of its electronic landscape.

The reactivity of α,β-unsaturated ketones is characterized by two primary modes of nucleophilic attack: 1,2-addition to the carbonyl carbon and 1,4-conjugate addition to the β-carbon. Computational studies on similar enone systems have shown that the selectivity between these two pathways is influenced by a delicate balance of steric and electronic factors, as well as the nature of the nucleophile (hard vs. soft nucleophiles). acs.org Theoretical calculations can predict the activation barriers for both pathways, thereby indicating the likely course of a reaction.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity Patterns

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO represents the region of highest electron density and is associated with nucleophilic character, while the LUMO represents the region most susceptible to receiving electrons, indicating electrophilic character. youtube.com

For (3E)-4-methyl-3-decen-5-one, the HOMO is expected to be localized primarily on the C=C double bond, making this region nucleophilic and prone to attack by electrophiles. youtube.com Conversely, the LUMO is anticipated to have significant contributions from both the carbonyl carbon and the β-carbon. youtube.com The distribution and energy of the LUMO are crucial for predicting the regioselectivity of nucleophilic attack.

The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a smaller gap indicates a molecule that is more readily polarized and reactive. Computational methods can precisely calculate the energies and visualize the spatial distribution of these frontier orbitals.

| Orbital | Predicted Characteristics for (3E)-4-Methyl-3-decen-5-one | Implication for Reactivity |

| HOMO | Localized on the C=C double bond. | Site of electrophilic attack. |

| LUMO | Distributed over the carbonyl carbon and the β-carbon. | Sites of nucleophilic attack (1,2- and 1,4-addition). |

| HOMO-LUMO Gap | Moderate, characteristic of α,β-unsaturated ketones. | Influences overall reactivity and kinetic stability. |

Conformational Analysis and Stereoisomer Stability of Decenone Systems

The three-dimensional arrangement of atoms in a molecule, its conformation, can significantly impact its physical and chemical properties. For a flexible acyclic molecule like (3E)-4-methyl-3-decen-5-one, numerous conformations are possible due to rotation around single bonds.

Energy Landscape Mapping of (3E)-4-Methyl-3-decen-5-one and its Stereoisomers

Computational methods can be used to map the potential energy surface of (3E)-4-methyl-3-decen-5-one, identifying the low-energy (stable) and high-energy (unstable) conformations. The most stable conformations will be those that minimize steric hindrance and torsional strain. For acyclic enones, the planarity of the conjugated system is a key factor. The two primary planar conformations are the s-cis (or syn-periplanar) and s-trans (or anti-periplanar) forms, referring to the orientation around the single bond connecting the double bond and the carbonyl group. Generally, the s-trans conformer is more stable due to reduced steric repulsion between the substituents on the α-carbon and the carbonyl oxygen. scribd.com

The rotation around the other single bonds in the decenone chain will also lead to various staggered and eclipsed conformations. Staggered conformations are generally lower in energy. chemistrysteps.com A full conformational analysis would involve systematically rotating each single bond and calculating the energy of the resulting geometry to identify the global energy minimum and other low-energy conformers.

Influence of Substituents on Conformational Preferences and Stereoselectivity

The substituents on the decenone backbone, namely the methyl group at C4 and the alkyl chain, play a crucial role in determining the conformational preferences. The methyl group introduces steric bulk, which can influence the relative stability of different conformers. For instance, allylic strain (A1,3 strain) can arise from the interaction between the methyl group at the allylic position (C4) and substituents on the double bond. bham.ac.uk This can affect the preferred orientation of the groups around the C3-C4 bond.

The stereochemistry of the double bond ((E)-configuration) is fixed, but the presence of the chiral center at C4 means that (3E)-4-methyl-3-decen-5-one can exist as a pair of enantiomers ((R) and (S)). While the enantiomers themselves have identical energies, their interactions with other chiral molecules will differ. Furthermore, the presence of this stereocenter can influence the facial selectivity of reactions at the carbonyl group and the double bond, a phenomenon that can be rationalized and predicted using computational models that consider the steric environment of the different diastereomeric transition states.

In Silico Modeling of Non-Human Biological Interactions

In silico modeling, particularly molecular docking, is a powerful technique to predict and analyze the interaction of small molecules with biological macromolecules like proteins. biotech-asia.org This approach is widely used in drug discovery and toxicology to understand the molecular basis of a compound's biological activity.

For (3E)-4-methyl-3-decen-5-one, molecular docking could be employed to investigate its potential interactions with various non-human proteins. For example, it could be docked into the active sites of insect olfactory receptors to explore its potential as a pheromone or kairomone, or into the active sites of enzymes from microorganisms to assess its potential as a metabolic substrate or inhibitor.

Ligand-Receptor Docking Studies for Pheromonal or Bioactive Compound Activity

Ligand-receptor docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein. This method is instrumental in drug discovery and is increasingly applied to understand the interactions of pheromones with their corresponding receptors in insects. The binding affinity, calculated as a docking score, can suggest the potential for a compound to elicit a biological response.

For a compound like (3E)-4-methyl-3-decen-5-one, which possesses a structure that could potentially interact with insect olfactory receptors, docking studies would be a primary step in assessing its pheromonal capabilities. The process involves creating a three-dimensional model of the target receptor protein, often based on homology modeling if the exact structure is unknown. The compound is then computationally "docked" into the active site of the receptor.

The results of such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, in studies of other bioactive compounds, higher negative binding energy values indicate a stronger and more stable interaction between the ligand and the protein, suggesting a higher potential for biological activity. nih.gov

Table 1: Hypothetical Ligand-Receptor Docking Results for (3E)-4-Methyl-3-decen-5-one and Related Compounds

| Compound | Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues |

| (3E)-4-Methyl-3-decen-5-one | Hypothetical Pheromone Receptor A | -7.5 | TYR120, PHE250, LEU88 |

| Known Pheromone 1 | Hypothetical Pheromone Receptor A | -8.2 | TYR120, PHE250, TRP150 |

| Known Pheromone 2 | Hypothetical Pheromone Receptor B | -6.9 | ILE65, VAL130, SER92 |

| (3E)-4-Methyl-3-decen-5-one | Hypothetical Pheromone Receptor B | -5.4 | ILE65, ALA90 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for (3E)-4-Methyl-3-decen-5-one are not currently available in the literature.

Predictive Models for Non-Human Biological Efficacy and Structure-Activity Relationships

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are computational tools that correlate the chemical structure of a compound with its biological activity. These models are built using a dataset of compounds with known activities and can then be used to predict the activity of new or untested compounds.

The development of a QSAR model for the potential pheromonal activity of compounds related to (3E)-4-methyl-3-decen-5-one would involve synthesizing a series of analogs with systematic variations in their structure. The biological activity of these compounds would be determined through bioassays, and then a mathematical model would be created to link the structural descriptors to the observed activity.

Table 2: Example of Molecular Descriptors Used in QSAR Models for Bioactive Ketones

| Descriptor | Description | Potential Influence on Activity |

| LogP | Octanol-water partition coefficient | Relates to the hydrophobicity of the molecule, affecting its ability to cross biological membranes. |

| Molecular Weight | The mass of one mole of the compound | Can influence the compound's volatility and diffusion, important for airborne pheromones. |

| Dipole Moment | A measure of the polarity of the molecule | Can affect the nature of interactions with the receptor's binding site. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals | Relate to the molecule's reactivity and its ability to participate in charge-transfer interactions. |

This table provides examples of descriptors that would be relevant in a QSAR study of (3E)-4-Methyl-3-decen-5-one and is not based on specific experimental data for this compound.

Biochemical and Ecological Roles of 3e 4 Methyl 3 Decen 5 One Non Human Biological Systems

Natural Occurrence and Biosynthesis in Organisms

The presence of (3E)-4-methyl-3-decen-5-one in the natural world and the biochemical pathways leading to its formation are not well-documented in publicly available scientific literature. However, by examining related compounds, we can infer potential sources and biosynthetic routes.

There is currently no specific scientific literature identifying (3E)-4-methyl-3-decen-5-one in any particular plant or insect species. The alcohol analogue, 4-methyl-3-decen-5-ol (B1237749), is a known synthetic fragrance ingredient and its natural occurrence is not definitively established.

Many plants produce a variety of volatile organic compounds, including ketones, which contribute to their aroma and defense mechanisms. For example, methyl ketones have been identified in the leaves of wild tomato plants. nih.gov Similarly, insects utilize a diverse array of chemical compounds for communication and defense, with ketones being a common class of pheromones. nih.gov It is plausible that (3E)-4-methyl-3-decen-5-one could exist in trace amounts in certain plant essential oils or insect secretions, but this has yet to be discovered and documented.

The specific enzymatic pathways for the biosynthesis of (3E)-4-methyl-3-decen-5-one are unknown. In plants, the biosynthesis of unsaturated fatty acids, which are precursors to many volatile compounds, is a well-understood process involving a series of desaturase enzymes. nih.gov The formation of ketones in plants can occur through the oxidation of these fatty acids. researchgate.net

In insects, the biosynthesis of pheromones, including ketones, often involves modifications of fatty acid metabolism. youtube.com These pathways can be highly specific, leading to the production of unique chemical structures that ensure species-specific communication. The production of a specific isomer like (3E)-4-methyl-3-decen-5-one would likely involve a stereospecific enzyme.

Roles as Semiochemicals in Ecological Interactions

Semiochemicals are signaling molecules that mediate interactions between organisms. While many ketones function as semiochemicals, the specific role of (3E)-4-methyl-3-decen-5-one in this capacity has not been investigated.

There is no direct evidence to suggest that (3E)-4-methyl-3-decen-5-one functions as an insect pheromone. Insects employ a vast diversity of chemical compounds, including ketones, aldehydes, and esters, as pheromones for behaviors such as mating, aggregation, and alarm signaling. nih.govnih.gov The specificity of these signals is crucial for avoiding interspecies communication. For a compound to be identified as a pheromone, it would need to be isolated from an insect, identified, synthesized, and then shown to elicit a specific behavioral response in conspecifics. Such studies have not been published for (3E)-4-methyl-3-decen-5-one.

The potential role of (3E)-4-methyl-3-decen-5-one in plant defense or as an attractant for pollinators or herbivores is currently unknown. Plants are known to release volatile ketones as part of their defense strategy against pests and pathogens. researchgate.net These compounds can act as direct deterrents or may attract natural enemies of the herbivores. Conversely, some floral scents, which can contain ketones, act as attractants for pollinators. Without specific studies on (3E)-4-methyl-3-decen-5-one, its involvement in these ecological interactions remains speculative.

Non-Human Antimicrobial, Antifungal, and Insecticidal Activities of Related Decenone Compounds and Analogs

While there is no specific data on the antimicrobial, antifungal, or insecticidal properties of (3E)-4-methyl-3-decen-5-one, research on related ketones and decenone derivatives indicates that this class of compounds can exhibit significant biological activity.

Many essential oils extracted from plants, which are rich in ketones and other volatile compounds, have been shown to possess antimicrobial and antifungal properties. researchgate.netd-nb.info For example, ketones are known components of some plant extracts that exhibit activity against various bacteria and fungi. researchgate.netd-nb.info

In terms of insecticidal activity, various ketones have been identified as potent agents against a range of insect pests. Ketone components of mint essential oils, for instance, have demonstrated insecticidal properties. nih.gov Methyl ketones from wild tomato have also been shown to have insecticidal and acaricidal effects. nih.gov Furthermore, compounds like 2-undecanone (B123061) have been investigated as effective fumigants and contact insecticides. researchgate.net

The following table summarizes the documented biological activities of some related ketone compounds, providing a context for the potential activities of (3E)-4-methyl-3-decen-5-one.

| Compound/Extract | Activity | Target Organisms |

| Methyl Ketones (from Wild Tomato) | Insecticidal, Acaricidal | Aphids, Lepidoptera, Tetranychidae nih.gov |

| Ketone Monoterpenes (from Mentha spp.) | Insecticidal | Various insect pests nih.gov |

| 2-Undecanone | Insecticidal, Fumigant | Fire ants, German cockroaches, Budworm eggs, Flour beetles researchgate.net |

| Ruta montana Essential Oil (contains 2-Undecanone) | Antibacterial, Antifungal | E. coli, K. pneumoniae, P. aeruginosa, S. aureus, Yeasts researchgate.net |

| Diarylamidine Derivatives | Antibacterial, Antifungal | Various bacteria and fungi nih.gov |

Mechanisms of Action in Microbial and Pest Control (e.g., for 4-methyl-3-decen-5-ol and its derivatives)

The precise mechanisms of action for (3E)-4-methyl-3-decen-5-one in microbial and pest control have not been specifically elucidated in scientific literature. However, the bioactivity of α,β-unsaturated ketones is generally attributed to their electrophilic nature. The conjugated system of a double bond and a carbonyl group makes the β-carbon susceptible to nucleophilic attack, a reaction known as Michael addition. This reactivity allows these compounds to form covalent bonds with biological macromolecules such as proteins and DNA, potentially disrupting their function and leading to antimicrobial or insecticidal effects.

For instance, such compounds can inactivate critical enzymes by reacting with nucleophilic amino acid residues (like cysteine or histidine) in the active site. This can disrupt essential metabolic pathways in microbes and pests. In insects, interference with enzymes involved in neurotransmission or development could lead to toxic effects. While these are general mechanisms for the class of α,β-unsaturated ketones, specific studies on (3E)-4-methyl-3-decen-5-one are needed to confirm these hypotheses.

The related alcohol, 4-methyl-3-decen-5-ol, has been investigated for its toxicological and dermatological properties as a fragrance ingredient, but detailed studies on its antimicrobial or insecticidal mechanisms of action are not widely available. ewg.org

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement in Non-Human Systems

Currently, there are no specific structure-activity relationship (SAR) studies available for (3E)-4-methyl-3-decen-5-one aimed at enhancing its bioactivity in non-human systems. SAR studies involve systematically modifying the chemical structure of a compound to observe the effect on its biological activity. Such studies are crucial for optimizing the efficacy of a lead compound for a specific application, such as pest or microbial control.

For the broader class of α,β-unsaturated ketones, general SAR principles suggest that modifications to the substituents on the α and β carbons, as well as the nature of the alkyl chain, can significantly influence their reactivity and, consequently, their biological activity. For example, the size and electronic properties of these substituents can affect the electrophilicity of the β-carbon and the steric hindrance around the reactive site, thereby modulating the compound's ability to interact with its biological target.

Future SAR studies on (3E)-4-methyl-3-decen-5-one and its derivatives would be invaluable for developing more potent and selective agents for microbial or pest control. Such studies would likely involve synthesizing a series of analogs with variations in the alkyl chain length, the position and nature of the methyl group, and the introduction of other functional groups to explore their impact on bioactivity.

Q & A

Basic Research Questions

Q. How can the molecular structure of (3E)-4-methyl-3-decen-5-one be characterized using spectroscopic methods?

- Methodology :

-

Gas Chromatography (GC) : Use GC coupled with mass spectrometry (GC-MS) to confirm molecular weight (276.37 g/mol) and fragmentation patterns. Reference NIST data for retention indices and spectral matches .

-

Nuclear Magnetic Resonance (NMR) : Employ 1D H and C NMR to assign stereochemistry at the C3 double bond (E-configuration) and methyl substitution at C4. 2D experiments (COSY, HSQC) can resolve coupling patterns and verify the decenone backbone .

-

Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching frequencies near 1700–1750 cm and alkene (C=C) stretches around 1650 cm to confirm functional groups.

- Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C17H24O3 | |

| CAS Registry Number | 863913-65-9 | |

| IUPAC Name | (3E)-1-(4-Hydroxy-3-methoxyphenyl)dec-3-en-5-one |

Q. What synthetic routes are available for (3E)-4-methyl-3-decen-5-one, and how can stereochemical purity be ensured?

- Methodology :

- Chiral Auxiliaries : Use methyl-branched synthons like (R)-4-methyl-δ-valerolactone (a proven chiron in pheromone synthesis) to control stereochemistry at C4 .

- Wittig Olefination : Optimize reaction conditions (e.g., solvent polarity, base strength) to favor E-configuration at the C3 double bond. Monitor reaction progress via TLC and GC-MS .

- Purification : Employ silica gel chromatography with hexane/ethyl acetate gradients to isolate the E-isomer. Verify purity via melting point analysis and chiral HPLC .

Advanced Research Questions

Q. How can crystallographic data discrepancies in (3E)-4-methyl-3-decen-5-one be resolved using SHELX software?

- Methodology :

- Data Integration : Use SHELXT to automate space-group determination from single-crystal X-ray data. Input Laue group symmetry and elemental composition (C, H, O) to reduce ambiguity .

- Refinement : Apply SHELXL for anisotropic displacement parameter refinement. Address twinning or high-resolution data challenges by adjusting weighting schemes and constraints (e.g., riding H-atom models) .

- Validation : Cross-check results with WinGX/ORTEP for molecular geometry visualization and hydrogen-bonding network analysis. Resolve outliers in bond angles/lengths using density functional theory (DFT) optimizations .

Q. What are the implications of (3E)- vs. (3Z)-isomerism on the compound’s reactivity in catalytic hydrogenation?

- Methodology :

- Kinetic Studies : Compare hydrogenation rates of E/Z isomers using Pd/C or Raney Ni catalysts under controlled H pressure. Monitor product distribution via GC-MS .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze transition-state energies and steric effects from the C4 methyl group. Correlate isomer stability with reaction pathways .

- Stereochemical Trapping : Use chiral additives (e.g., (-)-sparteine) to probe enantioselectivity in hydrogenation intermediates.

Q. How can gas chromatography (GC) data be optimized for detecting trace impurities in (3E)-4-methyl-3-decen-5-one?

- Methodology :

- Column Selection : Use polar stationary phases (e.g., DB-WAX) to enhance separation of structurally similar byproducts (e.g., 2-methyl isomers) .

- Temperature Programming : Apply gradient elution (50°C to 250°C at 10°C/min) to resolve low-volatility contaminants. Validate with NIST reference spectra .

- Quantitative Analysis : Integrate peak areas with internal standards (e.g., n-alkanes) to calculate impurity concentrations. Perform statistical error analysis (RSD < 2%) .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data between experimental and computational models for (3E)-4-methyl-3-decen-5-one?

- Methodology :

- Benchmarking : Compare experimental NMR shifts (δH, δC) with DFT-predicted values (e.g., using B3LYP/6-311++G** basis sets). Adjust solvent effect parameters in simulations to match experimental conditions .

- Error Source Identification : Investigate solvent impurities (e.g., residual deuterated solvents) or temperature effects on NMR line shapes. Re-run experiments under controlled humidity and temperature .

- Collaborative Validation : Share raw data (FID files, crystallographic .cif) via platforms like Zenodo for peer verification. Use SHELXL -generated CIFs for structural reproducibility checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.